2-甲氧基甲基对氨基苯酚盐酸盐

描述

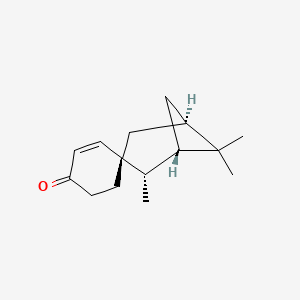

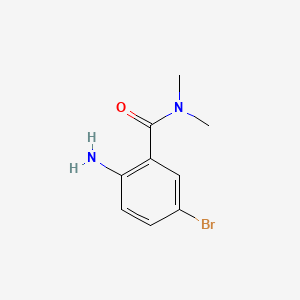

2-Methoxymethyl-p-aminophenol hydrochloride (CAS No. 135043-65-1) is a compound with a molecular formula of C8H12ClNO2 . It is used in hair dye formulations and is suspected to cause allergic dermatitis in humans .

Molecular Structure Analysis

The molecular structure of 2-Methoxymethyl-p-aminophenol hydrochloride consists of 8 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 189.05600 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxymethyl-p-aminophenol hydrochloride are not fully detailed in the sources available. The molecular weight is 189.63900 .科学研究应用

Cosmetic Industry: Hair Dye Formulations

2-Methoxymethyl-p-aminophenol hydrochloride: is utilized in the cosmetic industry, particularly in hair dye formulations. It serves as a safer alternative to traditional hair dyes for individuals allergic to p-phenylenediamine (PPD), which is known to cause allergic contact dermatitis . The compound provides excellent hair coloring options while minimizing the risk of cross-elicitation reactions, making it a valuable component in developing hypoallergenic hair dye products.

Pharmaceutical Research: Drug Synthesis

In pharmaceutical research, 4-Amino-2-(methoxymethyl)phenol hydrochloride is a precursor in the synthesis of various drugs. It’s notably used in the industrial production of paracetamol , a widely used analgesic and antipyretic . The compound’s reactivity allows for its incorporation into complex drug molecules, contributing to the development of new medications.

安全和危害

作用机制

Target of Action

It is known to be used in hair dye formulations , suggesting that its target could be the melanin-producing cells (melanocytes) in the hair follicles.

Mode of Action

Given its use in hair dye formulations, it may interact with melanin or its precursors in the hair follicles, leading to a change in hair color

Result of Action

The primary observable result of the action of this compound is a change in hair color, as it is used in hair dye formulations . On a molecular level, it may cause alterations in the structure or quantity of melanin in the hair follicles.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals in the hair dye formulation can influence the action, efficacy, and stability of 2-Methoxymethyl-p-aminophenol hydrochloride . For instance, the pH of the formulation can affect the ionization state of the compound, potentially influencing its interaction with its targets.

属性

IUPAC Name |

4-amino-2-(methoxymethyl)phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-11-5-6-4-7(9)2-3-8(6)10;/h2-4,10H,5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQAFAXNSUMQNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=CC(=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159228 | |

| Record name | 2-Methoxymethyl-p-aminophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

135043-65-1 | |

| Record name | Phenol, 4-amino-2-(methoxymethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135043-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxymethyl-p-aminophenol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135043651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxymethyl-p-aminophenol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYMETHYL-P-AMINOPHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T80J831V4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)

![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)

![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)

![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)

![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)